

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromoindazoles

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Compound of Interest

Compound Name: (1H-indazol-5-yl)methanol

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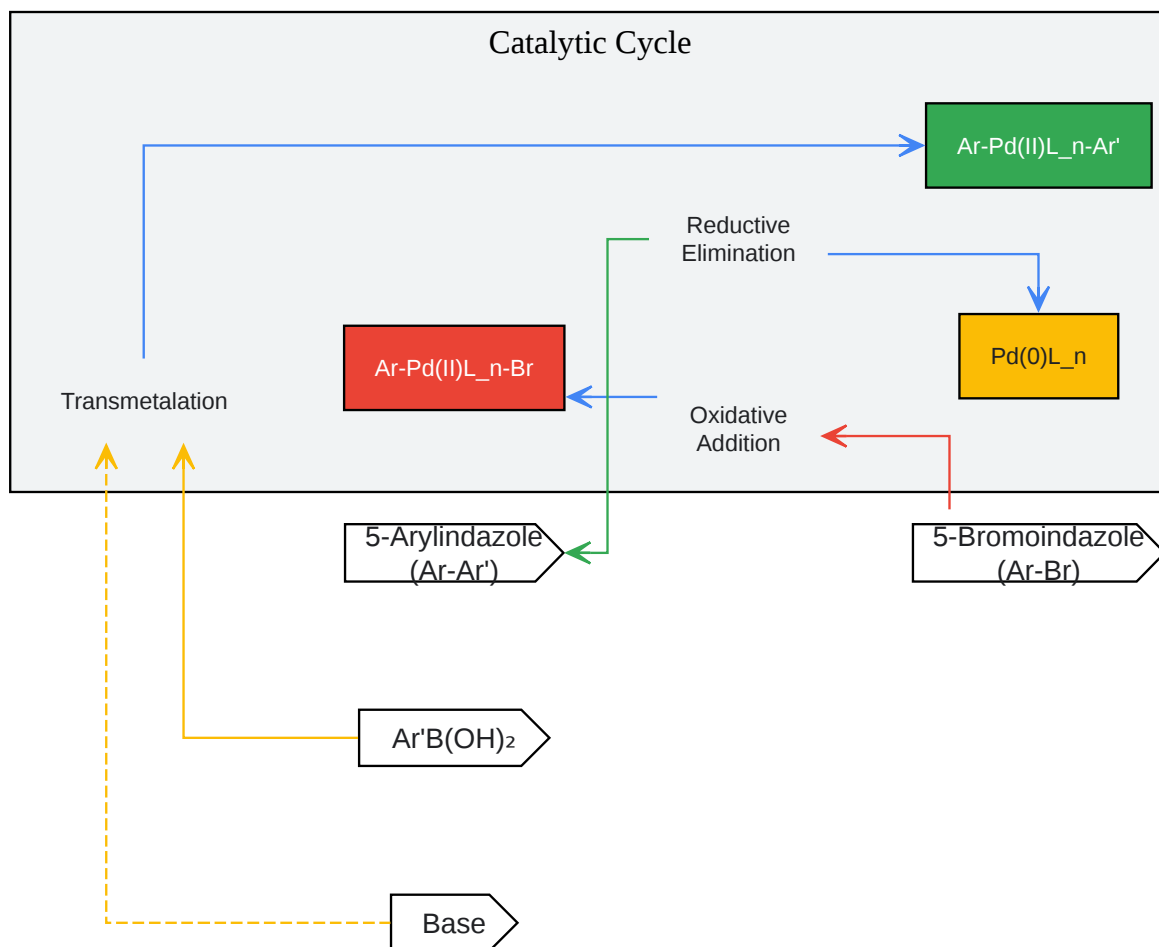
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 5-bromoindazoles, a critical transformation for the synthesis of diverse 5-arylindazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position is a key strategy in the development of novel therapeutics.^{[1][2]} This document offers detailed experimental protocols, a summary of reaction conditions, and visual aids to facilitate the successful application of this versatile C-C bond-forming reaction.

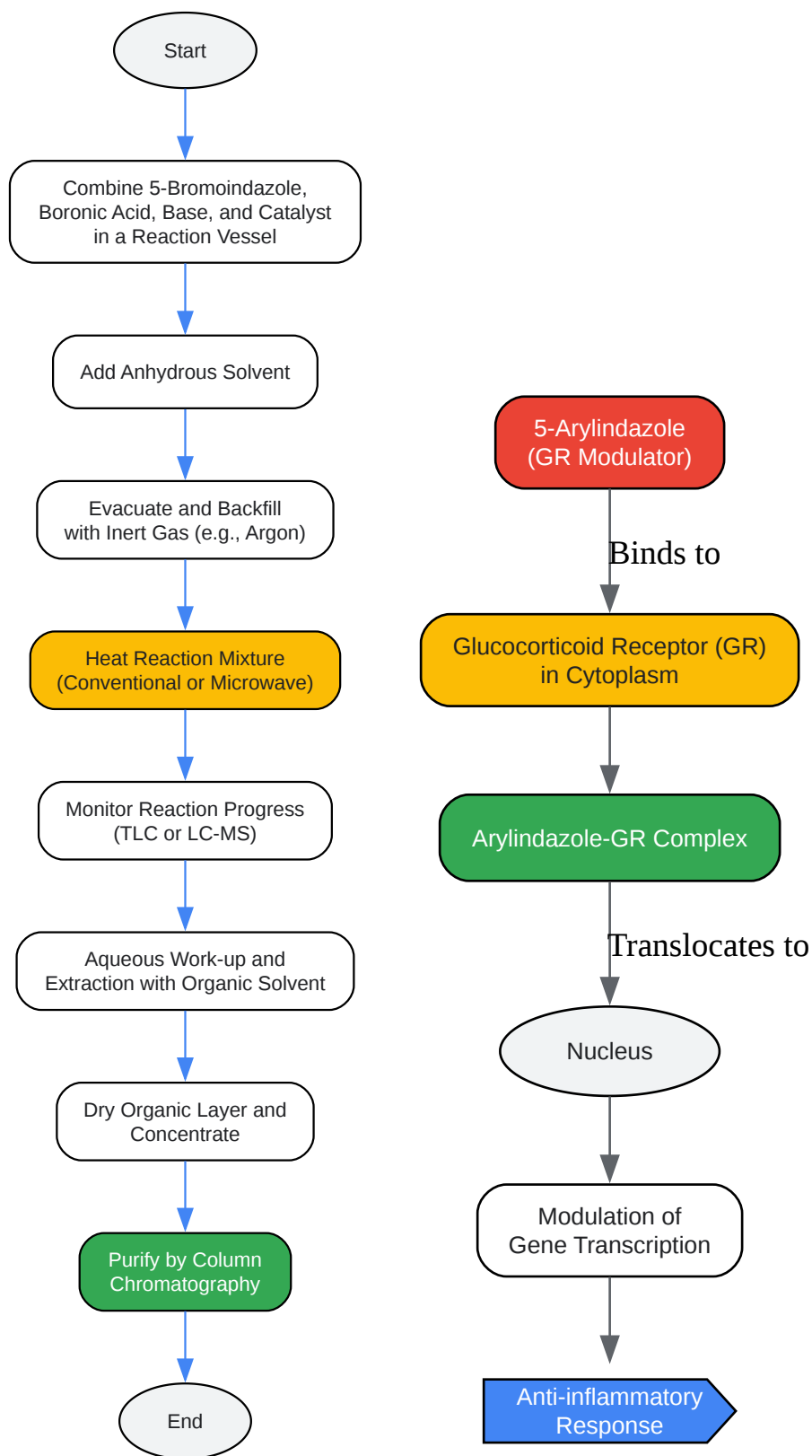
Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, widely employed in academic and industrial research.^{[3][4]} Its appeal lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.^{[3][4]} For drug discovery, the ability to rapidly generate libraries of 5-arylindazoles from 5-bromoindazoles is invaluable for structure-activity relationship (SAR) studies.^[3] These derivatives have shown significant potential as, for example, Glucocorticoid Receptor (GR) agonists and antagonists.^[5]

Reaction Principle

The reaction involves the palladium-catalyzed coupling of a 5-bromoindazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.[6] [7] The catalytic cycle, illustrated below, consists of three fundamental steps: oxidative addition of the palladium(0) catalyst to the 5-bromoindazole, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the 5-arylindazole product and regenerate the palladium(0) catalyst.[1][3]





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